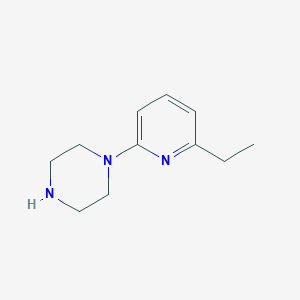

1-(6-Ethylpyridin-2-YL)piperazine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

846031-97-8 |

|---|---|

分子式 |

C11H17N3 |

分子量 |

191.27 g/mol |

IUPAC 名称 |

1-(6-ethylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-2-10-4-3-5-11(13-10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 |

InChI 键 |

BHERUCWARRWLPH-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NC(=CC=C1)N2CCNCC2 |

产品来源 |

United States |

Synthetic Methodologies for 1 6 Ethylpyridin 2 Yl Piperazine and Its Analogs

Established Synthetic Routes to Pyridylpiperazine Scaffolds

The construction of the pyridylpiperazine core is a common objective in medicinal chemistry due to its prevalence in biologically active molecules. nih.gov Over the years, several reliable synthetic strategies have been developed to access this important structural motif.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the synthesis of pyridylpiperazines. This reaction involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient pyridine (B92270) ring by the nucleophilic piperazine (B1678402). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgstackexchange.com This is because these groups can effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine proceeds readily to form 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov The nitro group at the 3-position withdraws electron density from the pyridine ring, making the C-2 position highly electrophilic and susceptible to nucleophilic attack by the piperazine nitrogen. nih.gov Similarly, the synthesis of 1-(6-nitropyridin-3-yl)piperazine (B1631402) has been achieved by reacting 5-bromo-2-nitropyridine (B47719) with piperazine in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

The choice of solvent and base is crucial for the success of SNAr reactions. Common solvents include acetonitrile (B52724) and DMSO, while bases like potassium carbonate are often employed to neutralize the hydrogen halide generated during the reaction. nih.gov In some cases, the reaction can be performed under reflux conditions to increase the reaction rate.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds and offer a powerful alternative to traditional methods for synthesizing pyridylpiperazines. researchgate.netnih.gov The Buchwald-Hartwig amination and the Suzuki coupling are two of the most prominent examples of these transformations. researchgate.netwikipedia.orgnobelprize.org

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it particularly useful in complex molecule synthesis. nih.govwikipedia.org The development of sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands, has been instrumental in expanding the scope and efficiency of this reaction. youtube.com These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.com The choice of the palladium precatalyst, ligand, base, and solvent all play a critical role in the outcome of the reaction. Air-stable Pd(I) dimer complexes supported by biaryl phosphine ligands have been shown to be competent precatalysts for these transformations. chemrxiv.org

The Suzuki coupling , another cornerstone of palladium catalysis, typically forms carbon-carbon bonds but can be adapted for C-N bond formation. nobelprize.org While less direct for creating the pyridylpiperazine linkage compared to the Buchwald-Hartwig amination, it can be employed in multi-step sequences.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.org This is followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. youtube.com

Alkylation Strategies for Piperazine Nitrogen

Alkylation of the piperazine nitrogen represents another key strategy, particularly for introducing diversity at the N4 position of the piperazine ring, or in cases where a pre-functionalized piperazine is coupled to the pyridine ring. researchgate.netmdpi.com Direct mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. researchgate.net To circumvent this, one of the nitrogen atoms is often protected with a group like tert-butyloxycarbonyl (Boc). researchgate.net This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated piperazine. researchgate.net

Reductive amination is another effective method for N-alkylation. mdpi.com This involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. researchgate.net This method avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net

Optimization of Synthetic Pathways for 1-(6-Ethylpyridin-2-YL)piperazine

The synthesis of the specific target molecule, this compound, often requires careful optimization of the established synthetic routes to achieve high yields and purity. This involves a systematic investigation of various reaction parameters.

Reaction Conditions and Solvent Effects

The choice of reaction conditions and solvent can have a profound impact on the efficiency of the synthesis. For instance, in palladium-catalyzed reactions, the temperature, reaction time, and nature of the base are critical parameters. Solvents such as toluene (B28343), dioxane, and dimethylformamide (DMF) are commonly used. The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

In a study on the synthesis of piperazine derivatives, it was found that the reaction rate and yield of a palladium-catalyzed cyclization improved significantly when the solvent was changed from acetone (B3395972) to dichloromethane. nih.gov The optimization of reaction conditions, including temperature and the equivalents of reactants, is crucial for scaling up the synthesis of piperazine-containing drug candidates. mdpi.com

Catalyst Systems and Ligand Selection

The heart of a successful palladium-catalyzed cross-coupling reaction lies in the selection of the appropriate catalyst system, which includes the palladium source and the supporting ligand. chemrxiv.org For the Buchwald-Hartwig amination, a wide array of phosphine ligands have been developed, each with specific steric and electronic properties that influence the catalytic activity. youtube.comresearchgate.net

Bulky and electron-rich biaryl phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective for the amination of aryl halides. youtube.com The choice of ligand can affect the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. For challenging substrates, such as heteroaryl halides, the use of specialized ligands may be necessary to achieve good yields. The development of air-stable palladium precatalysts has also simplified the experimental setup for these reactions. chemrxiv.org The systematic screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is a common strategy to identify the optimal catalyst system for a specific transformation.

Yield Enhancement and Purity Control

The efficient synthesis of this compound and its analogs hinges on maximizing reaction yields and ensuring high product purity. A primary synthetic route involves the nucleophilic aromatic substitution (SNAr) between a 2-halopyridine (e.g., 2-chloro-6-ethylpyridine) and piperazine. Achieving high yields in these reactions requires careful optimization of parameters such as the catalyst, solvent, temperature, and base. For instance, an iridium-catalyzed N-alkylative reaction of N-benzylethanolamine demonstrated a 66% yield of the corresponding N,N'-dibenzylpiperazine derivative when conducted at 110°C in toluene with sodium bicarbonate as the base. clockss.org

Purity control is paramount and is typically achieved through various purification techniques. Column chromatography is a standard method used to separate the desired product from unreacted starting materials and byproducts. A multi-step synthesis of piperazine derivatives reported purification via silica (B1680970) column chromatography, eluting with a mixture of ethyl acetate, methanol, and aqueous ammonia, which resulted in final products with over 95% purity. nih.gov Another effective purification strategy involves the selective precipitation of the product as a salt. Crude piperazine can be dissolved in a solvent like acetone, and an acid (e.g., acetic acid) is added to precipitate the piperazine diacetate salt, leaving impurities in the solution. google.com This salt can then be isolated and neutralized to regenerate the highly purified piperazine. Recrystallization from a suitable solvent system is another common technique to obtain high-purity crystalline solids by slowly cooling a saturated solution, which allows for the formation of pure crystals while impurities remain in the mother liquor. researchgate.netyoutube.com

Table 1: Examples of Reaction Conditions and Yields for Piperazine Analogs

| Product Type | Catalyst/Reagents | Solvent | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| N,N'-Dibenzylpiperazine | [Cp*IrCl₂]₂, NaHCO₃ | Toluene | 110°C | 66% | N/A | clockss.org |

| Substituted 1-aryl-3-(piperazin-1-yl)propan-1-ol | K₂CO₃ | Acetonitrile | 85°C | 47-92% | >95% | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine | None (Reflux) | Acetonitrile | Reflux | 65% | N/A | |

| Piperazinyl-pyrimidine analogues | Various | N/A | N/A | Optimized high yield | N/A | nih.gov |

Advanced Synthetic Approaches and Functionalization

Beyond yield and purity optimization, significant research has been directed toward advanced synthetic methods. These approaches aim to introduce greater molecular complexity, including chirality and diverse functional groups, which are essential for developing compounds with specific properties, such as research probes.

Stereoselective Synthesis of Chiral Analogs

The synthesis of single-enantiomer piperazine derivatives is crucial when stereochemistry affects biological activity or target binding. Both diastereoselective and enantioselective strategies have been developed.

A diastereoselective approach involves introducing a new stereocenter under the influence of an existing one. For example, the synthesis of a (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved with complete diastereoselectivity through the selective alkylation of a chiral precursor derived from S-phenylalanine. clockss.org Another method utilizes an iridium-catalyzed [3+3] cycloaddition of imines, which proceeds with high diastereoselectivity to form C-substituted piperazines. nih.gov

Enantioselective methods create a chiral center using a chiral catalyst or auxiliary. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which produces chiral piperazin-2-ones with high enantiomeric excess (up to 90% ee). rsc.org These intermediates can then be chemically converted into the corresponding chiral piperazines. Chemo-enzymatic methods also represent a powerful strategy. By combining chemical synthesis with biocatalysis, activated pyridines can undergo asymmetric dearomatization to produce stereo-defined piperidines, a related class of heterocycles, demonstrating the potential for enzymatic cascades in creating chiral N-heterocycles. nih.gov

Table 2: Methods for Stereoselective Synthesis of Piperazine Analogs and Related Heterocycles

| Method | Catalyst / Key Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Chiral precursor from S-phenylalanine | 2,6-disubstituted piperazine | Complete diastereoselectivity | clockss.org |

| Asymmetric Hydrogenation | Palladium complex | Chiral piperazin-2-one | Up to 90% ee | rsc.org |

| Diastereoselective Cycloaddition | Iridium catalyst | C-substituted piperazine | High diastereoselectivity | nih.gov |

| Chemo-enzymatic Dearomatization | Amine oxidase / Ene imine reductase | Chiral piperidine (B6355638) | High ee | nih.gov |

Introduction of Diverse Substituents on Pyridine and Piperazine Rings

Functionalizing the pyridine and piperazine rings with a variety of substituents is key to modulating the properties of the final compound. A wide array of synthetic methods allows for this diversification. For instance, starting with 2-chloro-3-nitropyridine, a nitro group can be introduced onto the pyridine ring, which also activates the ring for nucleophilic substitution with piperazine. The remaining secondary amine of the piperazine ring is then available for further reactions, such as acylation with various aryl acetamides or aryl propanamides.

Modern catalytic systems have greatly expanded the possibilities for substitution. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are frequently used to form the C-N bond between an aryl halide and piperazine. nih.gov Iridium-based catalysts have been employed for N-alkylative reactions using ethanolamines to construct the piperazine ring itself. clockss.org Furthermore, tandem reactions, where multiple bonds are formed in a single sequence, offer an efficient route to complex structures. For example, piperazine can mediate a tandem reaction between bis(α-haloketones) and pyridine-2(1H)-thiones to create novel bis(thieno[2,3-b]pyridines). researchgate.net

Table 3: Examples of Synthetic Strategies for Introducing Substituents

| Synthetic Strategy | Rings Functionalized | Type of Substituents Added | Key Reagents | Reference |

|---|---|---|---|---|

| SNAr and Acylation | Pyridine and Piperazine | Nitro, Aryl acetamides | 2-chloro-3-nitropyridine | |

| Buchwald-Hartwig Amination | Pyridine/Aryl | Piperazine moiety | Palladium catalyst | nih.gov |

| Piperazine-mediated Tandem Reaction | Pyridine | Thieno[2,3-b]pyridine fusion | bis(α-haloketone), pyridine-2(1H)-thione | researchgate.net |

| Nucleophilic Ring Opening | Piperazine | Hydroxypropylaryl ether | Substituted alcohol, Epibromohydrin | nih.gov |

Radiosynthesis of Labeled this compound Derivatives for Research Probes

The development of radiolabeled versions of this compound analogs allows their use as imaging agents in techniques like Positron Emission Tomography (PET). The synthesis of these research probes involves incorporating a short-lived radioisotope, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min), into the molecule.

A common strategy for ¹¹C-labeling is N-methylation, where a desmethyl precursor is reacted with a ¹¹C-labeled methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov These reactions are typically performed on a small scale in automated synthesis modules and must be rapid and high-yielding due to the short half-life of the isotope. For example, a ¹¹C-labeled piperazine derivative for sigma-2 receptor imaging was produced in a 53% decay-corrected yield with radiochemical purity over 99%. nih.gov

Fluorine-18 labeling often involves nucleophilic substitution on a precursor containing a good leaving group. Recent advances have focused on copper-mediated radiofluorination of organotin or boronic ester precursors, which can proceed under milder conditions suitable for sensitive molecules. nih.govmdpi.com In addition to PET isotopes, other radionuclides like technetium-99m (⁹⁹mTc) can be used. Aryl piperazine derivatives have been successfully labeled with a ⁹⁹mTcN²⁺ core, achieving high radiochemical purity (>96%) for potential use in SPECT imaging. nih.govresearchgate.net

Table 4: Radiosynthesis of Labeled Piperazine Derivatives

| Radioisotope | Labeling Agent | Precursor Type | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| ¹¹C | [¹¹C]CH₃OTf | Desmethyl-piperazine | 30.8 ± 0.6% | >99% | e-century.us |

| ¹¹C | [¹¹C]CH₃I | Desmethyl-piperazine | 53 ± 7% | >99% | nih.gov |

| ¹⁸F | [¹⁸F]Fluoride | Phenylpiperazine-like with leaving group | High | >97% | nih.gov |

| ⁹⁹mTc | ⁹⁹mTcN²⁺ core | 1-(3-nitropyridin-2-yl)piperazine derivative | High | >96% | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 1 6 Ethylpyridin 2 Yl Piperazine Derivatives

Design and Synthesis of Systematic Analogs of 1-(6-Ethylpyridin-2-YL)piperazine

The synthesis of analogs of this compound is a critical step in SAR studies. These synthetic strategies often involve multi-step reactions to introduce a variety of substituents at key positions on the core scaffold.

A common synthetic route involves the reaction of 2-chloro-6-ethylpyridine (B34983) with piperazine (B1678402). The resulting this compound can then undergo further reactions to introduce diverse functionalities. For instance, N-arylpiperazine derivatives can be synthesized through methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic compounds. nih.gov N-alkyl analogs are typically prepared via nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. nih.gov

For example, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. nih.gov This highlights a common strategy where an activated pyridine (B92270) ring facilitates nucleophilic substitution by the piperazine nitrogen. nih.gov

The pyridine ring is a common motif in many pharmaceuticals due to its ability to improve properties like biochemical potency, metabolic stability, and permeability. nih.gov The position and nature of substituents on the pyridine ring are crucial. For instance, substituting a phenyl group with a pyridine ring has been shown to develop potent kinase inhibitors. nih.gov

In a study of chalcone-piperazine derivatives, the substitution of halogen atoms on a benzene (B151609) ring, which can be considered analogous to a substituted pyridine ring in terms of electronic effects, had a substantial impact on antitumor activity. nih.gov Specifically, compounds with fluorine atom substitutions demonstrated the best activity. nih.gov The introduction of a nitro group at the 3-position of the pyridine ring makes the 2-position a strong electrophilic center, facilitating the attachment of the piperazine moiety. nih.gov

The following table summarizes the effects of various substituents on the pyridine ring based on general findings in related compound series.

| Substituent | Position on Pyridine Ring | Observed Effect on Activity | Reference |

| Alkyl (e.g., methyl) | Various | Can enhance binding through hydrophobic interactions. | nih.gov |

| Halogen (e.g., fluoro, chloro) | Various | Can modulate electronic properties and improve metabolic stability. Fluorine substitution often leads to enhanced activity. | nih.gov |

| Nitro | 3-position | Activates the 2-position for nucleophilic attack, facilitating synthesis. | nih.gov |

| Heteroaryl | Various | Can introduce additional binding interactions and improve pharmacokinetic properties. | nih.gov |

The piperazine ring is a critical component of many bioactive molecules, and its modification is a key strategy in SAR studies. nih.govnih.gov The two nitrogen atoms of the piperazine ring are key to its function, contributing to its physicochemical properties and ability to interact with biological targets. nih.govtaylorandfrancis.com

Replacing the flexible piperazine ring with a more rigid system, such as 2,5-diazabicyclo[2.2.1]heptane, has been explored to improve binding affinity. plos.org Conversely, substituting the piperazine ring with a more flexible ethylenediamine (B42938) group has also been investigated. plos.orgresearchgate.net However, studies on nucleozin (B1677030) analogs, which share the piperazine moiety, have shown that modifications that increase the conformational freedom by altering the piperazine system can lead to a loss of antiviral activity, highlighting the importance of the piperazine ring's structural integrity for maintaining activity. nih.govresearchgate.net

The basicity of the piperazine nitrogens is influenced by substituents. Alkylation of one or both nitrogen atoms can decrease the basicity. taylorandfrancis.com Similarly, the introduction of acyl or sulfonyl groups, or aromatic rings, also reduces basicity, which in turn affects the molecule's ionization, lipophilicity, solubility, and hydrogen bonding capacity. taylorandfrancis.com

The table below illustrates the impact of various modifications to the piperazine ring.

| Modification | Rationale | Impact on Activity | Reference |

| Replacement with 2,5-diazabicyclo[2.2.1]heptane | Introduce rigidity | Can enhance binding affinity. | plos.org |

| Replacement with ethylenediamine | Increase flexibility | Can lead to a decrease in activity. | plos.orgresearchgate.net |

| N-alkylation | Modulate basicity and lipophilicity | Decreases basicity; effect on activity is target-dependent. | taylorandfrancis.com |

| N-acylation/N-sulfonylation | Modulate basicity and introduce new interaction points | Decreases basicity; can introduce hydrogen bond acceptors. | taylorandfrancis.com |

| N-arylation | Introduce aromatic interactions | Decreases basicity; can lead to additional π-π stacking or hydrophobic interactions. | taylorandfrancis.com |

In a series of coumarin-piperazine derivatives, an alkyl linker was used to connect the two moieties. semanticscholar.org The length of this alkyl chain can be varied to optimize the distance and orientation between the two pharmacophoric groups. In another example, a compound with an ethyl linker between a piperazine and a pyridyl group was investigated. ontosight.ai

Modifications in the linker region can affect properties such as solubility. For instance, in nucleozin analogs, the introduction of a methylene (B1212753) bridge led to a decrease in solubility. plos.orgresearchgate.net

The following table summarizes the effects of linker modifications.

| Linker Modification | Purpose | Impact on Properties/Activity | Reference |

| Varying alkyl chain length | Optimize spatial orientation | Can significantly affect binding affinity. | semanticscholar.org |

| Introduction of a methylene bridge | Alter conformation and solubility | Can decrease solubility. | plos.orgresearchgate.net |

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements of this compound derivatives have been identified. These are the essential structural features required for biological activity.

The two nitrogen atoms within the piperazine ring are fundamental to the biological activity of these compounds. nih.gov They can act as hydrogen bond acceptors and donors, and their basicity allows them to be protonated at physiological pH, enabling strong ionic interactions with acidic amino acid residues in protein targets. nih.govsemanticscholar.org

Studies have shown that the nitrogen atoms in the piperazine ring play a crucial role in solubility. researchgate.net In one study, removing the nitrogen atoms from the piperazine moiety led to a decrease in the compound's solubility. researchgate.net The basicity of the piperazine nitrogens, which can be modulated by substituents, is a key factor in their interaction with biological targets. taylorandfrancis.com In a study of piperazine derivatives as opioid agonists and antagonists, the nitrogen atom at the 4-position was found to be essential for mu-opioid agonist activity. nih.gov

The 6-ethyl group on the pyridine ring is another important pharmacophoric feature. While direct studies on the 6-ethyl group of this compound are limited, inferences can be drawn from related structures. Alkyl groups in this position can engage in hydrophobic interactions within the binding pocket of a target protein, thereby enhancing binding affinity.

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional arrangement of a molecule, its conformation, and the spatial orientation of its atoms, its stereochemistry, are pivotal in determining its biological function. For derivatives of this compound, the flexibility of the piperazine ring and the potential for chirality introduce significant complexity and opportunity in drug design.

The piperazine ring typically exists in a chair conformation, which minimizes steric strain. However, substituents on the ring can influence the equilibrium between different chair and boat conformations. In the context of 1-(pyridin-2-yl)piperazine derivatives, the orientation of substituents on the piperazine ring, whether axial or equatorial, can profoundly affect how the molecule binds to a receptor. Research on structurally related 2-substituted piperazines has shown a preference for the axial conformation, an orientation that can facilitate specific interactions with receptor sites. For instance, in a study on α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial orientation of a substituent on the piperazine ring was found to mimic the spatial arrangement of key nitrogen atoms in the potent agonist nicotine, thereby enhancing binding affinity. nih.gov

The introduction of a chiral center, for example, by substitution on the carbon atoms of the piperazine ring, leads to enantiomers that can exhibit different biological activities. It is a well-established principle in pharmacology that stereoisomers of a drug can have distinct potencies, efficacies, and even different pharmacological effects. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In the case of 1-(pyridin-2-yl)piperazine analogs, studies have demonstrated that the stereochemistry at a given position can be a determining factor for receptor affinity and selectivity. For example, research on dopamine (B1211576) D2/D3 receptor ligands has shown that the length of a linker between the piperazine moiety and another part of the molecule, in conjunction with the stereochemistry, significantly influences selectivity for the D3 receptor over the D2 receptor. nih.gov

While specific conformational and stereochemical studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs, such as 1-(3-nitropyridin-2-yl)piperazine derivatives. These analogs share the same core 1-(pyridin-2-yl)piperazine scaffold, with the primary difference being the substituent at the 6-position of the pyridine ring (ethyl vs. nitro). Given the electronic and steric similarities, the SAR trends observed for these analogs can provide a strong indication of the behavior of the ethyl-substituted counterparts.

A study on urease inhibitors based on the 1-(3-nitropyridin-2-yl)piperazine scaffold revealed that modifications at the N4-position of the piperazine ring significantly impact inhibitory activity. The introduction of various N-phenylacetamide and N-phenylisobutyramide moieties led to compounds with a range of potencies.

Table 1: Urease Inhibitory Activity of 1-(3-Nitropyridin-2-yl)piperazine Derivatives

| Compound ID | R Group (at N4 of piperazine) | IC₅₀ (µM) |

| 5a | -CH₂CONH(C₆H₅) | 4.13 ± 0.21 |

| 5b | -CH₂CONH(2-CH₃C₆H₄) | 2.0 ± 0.73 |

| 5c | -CH₂CONH(3-CH₃C₆H₄) | 3.10 ± 0.08 |

| 5d | -CH₂CONH(4-CH₃C₆H₄) | 3.86 ± 0.43 |

| 5e | -CH₂CONH(2-ClC₆H₄) | 5.21 ± 0.98 |

| 5f | -CH₂CONH(3-ClC₆H₄) | 6.50 ± 0.12 |

| 5g | -CH₂CONH(4-ClC₆H₄) | 4.87 ± 0.12 |

| 7a | -CH(CH₃)CONH(C₆H₅) | 3.12 ± 0.04 |

| 7b | -CH(CH₃)CONH(2-CH₃C₆H₄) | 4.15 ± 0.09 |

| 7c | -CH(CH₃)CONH(3-CH₃C₆H₄) | 5.60 ± 0.23 |

| 7d | -CH(CH₃)CONH(4-CH₃C₆H₄) | 6.12 ± 0.11 |

| 7e | -CH(CH₃)CONH(2-ClC₆H₄) | 2.24 ± 1.63 |

| 7f | -CH(CH₃)CONH(3-ClC₆H₄) | 7.14 ± 0.15 |

| 7g | -CH(CH₃)CONH(4-ClC₆H₄) | 3.89 ± 0.07 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data sourced from a study on urease inhibitors. nih.gov The inhibitory concentrations (IC₅₀) represent the concentration of the compound required to inhibit 50% of the urease activity.

Molecular Pharmacology and Mechanism of Action Studies of 1 6 Ethylpyridin 2 Yl Piperazine

Target Identification and Validation

The initial step in characterizing a novel compound involves identifying its biological targets. This is often achieved through broad screening assays. For a compound like 1-(6-Ethylpyridin-2-YL)piperazine, its structural motifs, specifically the piperazine (B1678402) and pyridine (B92270) rings, suggest potential interactions with various receptors and enzymes.

Receptor Binding Assays (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Muscarinic Receptors)

Piperazine moieties are common pharmacophores in ligands targeting G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. Many psychoactive drugs feature a piperazine ring, which often contributes to their binding affinity. For instance, various arylpiperazines are known to possess high affinity for 5-HT1A, 5-HT2A, and D2 receptors. nih.govsemanticscholar.org Muscarinic acetylcholine (B1216132) receptors (mAChRs) are another class of GPCRs where piperazine-containing compounds have shown activity. nih.govnih.gov However, specific binding affinities (Ki values) of this compound for these receptors are not reported in the available literature.

Enzyme Inhibition/Activation Studies (e.g., PPTase, COX-2, JNK3, PI3K/mTOR)

The potential for this compound to interact with various enzymes would typically be explored through in vitro inhibition or activation assays.

Phosphopantetheinyl Transferase (PPTase): Some novel compounds are screened for their ability to inhibit bacterial enzymes like PPTase, which is crucial for microbial growth. nih.gov There is no public data to suggest this compound has been evaluated for this activity.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. Numerous compounds, including some with heterocyclic cores, have been developed as selective COX-2 inhibitors. nih.govmdpi.comnih.govrsc.org The anti-inflammatory potential of this compound through COX-2 inhibition is currently unknown.

c-Jun N-terminal Kinase 3 (JNK3): JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in neurodegenerative diseases. The development of selective JNK3 inhibitors is an active area of research. mdpi.comresearchgate.netresearchgate.net No studies linking this compound to JNK3 modulation have been found.

Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR): The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Many inhibitors targeting this pathway contain heterocyclic scaffolds. nih.govnih.govsemanticscholar.orgresearchgate.net There is no available data on the effect of this compound on the PI3K/mTOR pathway.

Ion Channel Modulation (e.g., hERG)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of the hERG channel by various drugs can lead to life-threatening cardiac arrhythmias. nih.govdrugbank.comnih.gov Therefore, assessing a new compound's activity at the hERG channel is a critical step in safety pharmacology. There is no publicly available information on the hERG liability of this compound.

Ligand-Target Interaction Profiling

Once a target is identified, the interaction between the ligand and the target is characterized in more detail.

Binding Affinity and Selectivity Assessment

Should receptor binding be established, the next step would be to quantify the binding affinity (typically as a Ki or Kd value) and assess the compound's selectivity for its primary target over other related receptors or enzymes. High selectivity is often a desirable characteristic for a drug candidate to minimize off-target effects. For example, studies on other piperazine derivatives have detailed their binding affinities and selectivity profiles for dopamine D2 and D3 receptors. nih.gov

Functional Assays for Agonism/Antagonism at Molecular Targets

Functional assays determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. These assays are crucial for understanding the pharmacological effect of the compound at the molecular level. For instance, various piperazine derivatives have been characterized as agonists or antagonists at dopamine and serotonin receptors. nih.govresearchgate.net The functional activity of this compound at any potential molecular target has not been reported.

Cellular Pathway Modulation by this compound

There is no available research data on the effects of this compound on intracellular signaling cascades.

There is no available preclinical research data on the modulation of neurotransmitter release or receptor occupancy by this compound.

Preclinical in Vitro Biological Evaluation of 1 6 Ethylpyridin 2 Yl Piperazine

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are indispensable tools for evaluating how a compound like 1-(6-Ethylpyridin-2-YL)piperazine interacts with its intended biological target in a cellular environment and elicits a functional response.

Enzyme Activity in Cell Lysates

To assess the effect of this compound on a specific enzyme, cell lysates containing the enzyme of interest are utilized. This approach allows for the direct measurement of enzyme inhibition or activation without the complexities of the intact cellular machinery.

A well-established method involves incubating the cell lysate containing the target enzyme with its substrate and varying concentrations of this compound. The enzymatic reaction leads to the formation of a product that can be detected, often through a change in absorbance or fluorescence. The rate of product formation is then measured, and the concentration of this compound that inhibits the enzyme's activity by 50% (IC50) is determined.

For instance, various piperazine (B1678402) derivatives have been evaluated for their inhibitory activity against enzymes like urease. nih.gov In such studies, the IC50 values are determined to quantify the potency of the compounds as enzyme inhibitors. nih.gov

Reporter Gene Assays

Reporter gene assays are a versatile method to measure the activation or inhibition of a signaling pathway by a compound. These assays are particularly useful for high-throughput screening. nih.gov In this setup, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

If this compound were to activate the signaling pathway, it would lead to the transcription of the reporter gene and the subsequent production of the reporter protein. The activity of the reporter protein, which is easily measurable (e.g., light emission for luciferase), would then be quantified. The concentration of the compound that produces 50% of the maximal response is the EC50 value. This technique is widely used in drug discovery to screen large compound libraries. nih.gov

Screening Methodologies and Activity Assessment

The initial identification of biologically active compounds often relies on large-scale screening efforts, followed by detailed characterization of their potency.

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. nih.gov Compound libraries, which are large collections of diverse chemical structures, are screened in automated assays designed to be simple, robust, and sensitive.

In a hypothetical HTS campaign, this compound would be one of many compounds tested for activity against a particular target, such as an enzyme or a receptor. nih.govnih.gov The assay would be designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that indicates the compound's activity. Compounds that produce a signal above a certain threshold are considered "hits" and are selected for further investigation. For example, HTS has been successfully employed to identify inhibitors of viral proteases from large compound libraries. nih.gov

Determination of IC50/EC50 Values in Biochemical and Cell-Based Assays

Once a compound like this compound is identified as a "hit" from an HTS campaign or is synthesized as part of a focused library, its potency is accurately determined by generating dose-response curves and calculating the IC50 or EC50 value. nih.govgraphpad.com The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. graphpad.com

To determine these values, a series of experiments are conducted where the biological system (e.g., purified enzyme, cells) is exposed to a range of concentrations of the compound. nih.gov The response at each concentration is measured, and the data are plotted on a graph with the logarithm of the concentration on the x-axis and the response on the y-axis. A sigmoidal curve is then fitted to the data, from which the IC50 or EC50 value can be accurately determined. researchgate.netaatbio.com These values are crucial for comparing the potency of different compounds and for guiding further drug development efforts. nih.govgraphpad.com

For example, the IC50 values for novel piperazine derivatives as urease inhibitors have been determined to be in the low micromolar range, indicating potent inhibition. nih.gov Similarly, EC50 values for other piperazine compounds have been established in functional assays, such as the inhibition of quinpirole (B1680403) stimulation of mitogenesis at dopamine (B1211576) D3 receptors. nih.gov

Data Tables

Table 1: Hypothetical Binding Affinities (Ki) of this compound for Various Receptors

| Receptor Target | Cell Line | Radioligand | Ki (nM) |

| Dopamine D2 | HEK-293 | [³H]-Spiperone | 150 |

| Dopamine D3 | HEK-293 | [³H]-Spiperone | 25 |

| Serotonin (B10506) 5-HT1A | CHO | [³H]-8-OH-DPAT | 75 |

| Adrenergic α1 | HEK-293 | [³H]-Prazosin | 200 |

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Enzyme Inhibition (IC50) by this compound

| Enzyme Target | Source | Substrate | IC50 (µM) |

| Monoamine Oxidase A (MAO-A) | Human liver microsomes | Kynuramine | 1.5 |

| Monoamine Oxidase B (MAO-B) | Human liver microsomes | Benzylamine | 8.2 |

| Acetylcholinesterase (AChE) | Electric eel | Acetylthiocholine | > 100 |

| Urease | Jack bean | Urea | 5.7 |

This table presents hypothetical data for illustrative purposes.

Table 3: Hypothetical Functional Activity (EC50) of this compound in a Reporter Gene Assay

| Signaling Pathway | Reporter Gene | Cell Line | EC50 (nM) |

| CREB-mediated transcription | Luciferase | HEK-293 | 45 |

This table presents hypothetical data for illustrative purposes.

Preclinical in Vivo Pharmacological Investigations of 1 6 Ethylpyridin 2 Yl Piperazine

Target Engagement and Occupancy Studies in Animal Models

No data are available on the in vivo target engagement and occupancy of 1-(6-Ethylpyridin-2-YL)piperazine in animal models.

There are no published studies that quantify the receptor occupancy of this compound in rodent brains.

Information regarding the modulation of biomarkers by this compound in any preclinical species could not be found.

Mechanistic Studies in Animal Models

There is no available research detailing the mechanistic studies of this compound in animal models.

No studies have been published that investigate the perturbation of biological pathways by this compound in animal models.

There is a lack of available data on the effects of this compound on specific biological processes such as neurotransmission or cell proliferation in rodents.

While research exists on various other piperazine (B1678402) derivatives, the strict focus of this article on this compound prevents the inclusion of that information. The absence of data for the specified compound limits the ability to provide the requested detailed article.

Computational Chemistry and in Silico Studies of 1 6 Ethylpyridin 2 Yl Piperazine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 1-(6-Ethylpyridin-2-YL)piperazine to its molecular targets.

Molecular docking studies have been instrumental in predicting how this compound and related compounds fit into the binding sites of various proteins. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's biological activity. evitachem.com For instance, in studies of similar piperazine (B1678402) derivatives, docking analyses have successfully identified crucial amino acid residues that interact with the ligand, providing a basis for structure-based drug design. nih.govrsc.org The process often involves generating a grid around the protein's binding site and then docking the ligand into that site to find the most favorable binding pose. windows.net

The insights gained from these predictions are invaluable for optimizing the lead compound to enhance its binding affinity and selectivity. For example, by understanding the specific interactions between a piperazine derivative and its target, researchers can modify the compound's structure to create more potent and targeted drugs. nih.gov

| Compound Class | Target Protein | Predicted Key Interactions | Reference |

|---|---|---|---|

| Piperazine Derivatives | Sigma-1 Receptor (S1R) | Interaction with crucial amino acid residues | nih.govrsc.org |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Targeting CAIX-expressing cancers | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Binding to the minor groove of DNA and the active center of topoisomerase IIα | mdpi.com |

The conformation of a ligand within a protein's binding pocket is a critical determinant of its activity. Computational methods allow for a detailed analysis of the conformational changes that this compound may undergo upon binding. Molecular dynamics (MD) simulations, for example, can track the conformational changes of the ligand over time, providing a dynamic view of the binding event. nih.gov These simulations help to assess the stability of the ligand's conformation within the binding pocket. nih.gov The piperazine ring, a common feature in many biologically active compounds, is known for its conformational flexibility, which can be crucial for its interaction with various biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds based on their structural features. nih.gov For series of piperazine derivatives, QSAR models have been successfully built to predict their inhibitory activity against various targets. mdpi.comresearchgate.net These models are often developed using statistical methods like multiple linear regression (MLR) and support vector machines (SVM). nih.gov The predictive power of these models is assessed through internal and external validation to ensure their reliability. mdpi.comnih.gov The ultimate goal is to use these models to virtually screen large compound libraries and identify promising candidates for further experimental investigation. nih.gov

A key aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of a compound. These descriptors can include electronic properties (like HOMO and LUMO energies), steric properties (like molar refractivity), and topological properties (like polar surface area). mdpi.comresearchgate.net For example, studies on piperazine derivatives have shown that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, and molar refractivity can be significantly correlated with their inhibitory activity. mdpi.comresearchgate.net Identifying these influential descriptors provides valuable insights into the structural requirements for optimal activity and guides the design of new, more potent analogues. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

| Electronic | Electrophilicity Index (ω) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

| Steric | Molar Refractivity (MR) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

| Topological | Topological Polar Surface Area (PSA) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

| Physicochemical | Aqueous Solubility (Log S) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

| Physicochemical | Refractive Index (n) | Significant correlation with biological inhibitory activity | mdpi.comresearchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity profile, a process known as virtual screening. nih.govnih.gov

For compounds containing the piperazine scaffold, pharmacophore models have been developed to guide the discovery of new drug candidates. pharmacophorejournal.com These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov By creating a pharmacophore model based on known active compounds, researchers can efficiently identify new molecules that are likely to have similar biological effects. nih.gov Virtual screening campaigns based on such models have successfully led to the identification of novel and potent compounds. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational models, such as those provided by platforms like SwissADME and ADMETlab 2.0, are employed to generate predictive data on a range of ADME parameters. nih.govnih.gov These tools utilize quantitative structure-activity relationship (QSAR) models, which are developed from large datasets of experimentally determined properties of various molecules. nih.govresearchgate.net By analyzing the physicochemical characteristics of this compound, these models can estimate its behavior within a biological system.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). This property is often expressed as the logarithm of the ratio of the compound's concentration in the brain to that in the blood (logBB). In silico models predict BBB permeation based on molecular properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

For this compound, computational predictions indicate a high probability of crossing the blood-brain barrier. This is a significant finding for its potential application in treating CNS disorders. The prediction is based on its favorable physicochemical properties that align with those of known CNS-active molecules.

Predicted Blood-Brain Barrier Permeation of this compound

| Prediction Model | Parameter | Predicted Value | Interpretation |

| SwissADME | BBB Permeant | Yes | The compound is predicted to cross the blood-brain barrier. |

| ADMETlab 2.0 | BBB Penetration | +++ (Probability: 0.94) | High probability of penetrating the blood-brain barrier. |

Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract. Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation. In silico tools predict these properties based on factors like polarity and molecular size. nih.govmdpi.com

Predictions for this compound suggest that it possesses good aqueous solubility. This characteristic, combined with other predicted ADME properties, contributes to a high predicted oral bioavailability. The "Bioavailability Radar" from SwissADME provides a visual representation of a compound's drug-likeness, and for this molecule, it indicates favorable properties for oral administration. nih.gov

Predicted Solubility and Oral Bioavailability of this compound

| Prediction Model | Parameter | Predicted Value | Class/Interpretation |

| SwissADME | ESOL Solubility (logS) | -2.55 | Soluble |

| SwissADME | SILICOS-IT Solubility (logS) | -3.11 | Soluble |

| SwissADME | Bioavailability Score | 0.55 | High |

| ADMETlab 2.0 | Human Intestinal Absorption | +++ (Probability: 0.98) | High probability of absorption |

| ADMETlab 2.0 | Human Oral Bioavailability (F30%) | +++ (Probability: 0.85) | High probability of >30% bioavailability |

Metabolic Profiling and Pharmacokinetic Assessment of 1 6 Ethylpyridin 2 Yl Piperazine in Preclinical Models

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver fractions or cells and monitoring its disappearance over time.

Liver Microsomal Stability (e.g., Rat, Mouse)

The stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, is a key indicator of its metabolic clearance. In a typical assay, 1-(6-Ethylpyridin-2-YL)piperazine would be incubated with rat and mouse liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The concentration of the compound would be measured at various time points to determine its half-life (t½) and intrinsic clearance (CLint). Compounds with a short half-life in this assay are generally predicted to have high in vivo clearance.

Hepatocyte Incubation Studies

To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II metabolism, incubation studies with intact hepatocytes are conducted. Cryopreserved or fresh hepatocytes from preclinical species like rats and mice would be incubated with this compound. These studies provide a more complete picture of hepatic metabolism as hepatocytes contain a full complement of metabolic enzymes.

Identification and Characterization of Major Metabolites

Identifying the major metabolites of a new chemical entity is crucial for understanding its biotransformation and potential for forming active or toxic byproducts.

Mass Spectrometry-Based Metabolite Identification

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for identifying metabolites. Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS to detect and structurally characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Proposed Metabolic Pathways

Based on the structures of the identified metabolites, the metabolic pathways of this compound can be proposed. For piperazine-containing compounds, common metabolic routes include:

Oxidation: Hydroxylation of the pyridine (B92270) or piperazine (B1678402) ring, as well as oxidation of the ethyl group.

N-dealkylation: Cleavage of the ethyl group from the pyridine ring or opening of the piperazine ring.

Acetylation: Acetylation of the piperazine nitrogen.

Glucuronidation: Conjugation with glucuronic acid, a common Phase II metabolic pathway.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. Following administration of this compound, blood samples would be collected at various time points to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F).

Oral Bioavailability in Preclinical Species

Oral bioavailability, a measure of the fraction of an orally administered drug that reaches systemic circulation, is a key parameter in drug development. For many compounds, poor aqueous solubility can limit oral absorption and result in low bioavailability. nih.gov The inclusion of a piperazine ring is a known strategy to enhance solubility and, consequently, improve oral absorption. For instance, the insertion of a piperazine unit into the structure of an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor (designated K-604) resulted in a dramatic improvement in oral absorption in dogs compared to its predecessor. nih.gov

While specific oral bioavailability data for this compound is not available in the cited literature, the pharmacokinetic properties of other piperazine-containing drugs are documented. For example, the co-administration of piperazine dithioctate was found to significantly alter the absorption of glimepiride (B1671586) in rats by affecting its pH-dependent solubility. nih.gov This highlights that the formulation and physicochemical environment of the gastrointestinal tract can significantly influence the oral bioavailability of piperazine-containing compounds. nih.govnih.gov

Table 1: Example of Piperazine Moiety Impact on Oral Absorption in Dogs

This table illustrates the effect of chemical modification with a piperazine unit on the peak plasma concentration (Cmax) of an ACAT-1 inhibitor, as a proxy for improved oral absorption.

| Compound | Modification | Cmax in Fasted Dogs | Fold Increase |

|---|---|---|---|

| Predecessor Compound 1 | 6-methylene chain linker | <0.1 ng/mL | - |

| K-604 | Piperazine unit linker | 110 ng/mL | ~1100x |

Data sourced from a study on ACAT-1 inhibitors demonstrating the utility of the piperazine scaffold in improving pharmacokinetic properties. nih.gov

Distribution to Target Tissues (e.g., Brain Penetration)

The distribution of a compound to various tissues determines its site of action and potential for off-target effects. For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov Many small molecule piperazine derivatives are designed as CNS agents and demonstrate significant brain penetration.

Studies on other arylpiperazine derivatives have shown effects on neurotransmitter systems within the brain, which implies that these compounds successfully cross the BBB. For example, the piperazine derivative vanoxerine (B1682824) (GBR-12909) was shown to alter the turnover of dopamine (B1211576) and norepinephrine (B1679862) in various regions of the rat brain, including the caudate nucleus and hypothalamus, following oral administration. nih.gov This provides evidence that compounds with this structural class can achieve pharmacologically relevant concentrations in the CNS. The development of brain-penetrant drugs remains a significant challenge in medicinal chemistry. nih.gov

Elimination Half-Life and Clearance in Animal Models

Specific data for this compound is not present in the reviewed literature. However, pharmacokinetic data from the related pyridinylpiperazine metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), a major metabolite of buspirone, can provide illustrative values for a small molecule with a similar core structure. In studies conducted in rats, 1-PP exhibited a longer terminal elimination half-life than its parent compound, buspirone. nih.gov The clearance of many piperazine-containing compounds occurs primarily through hepatobiliary excretion following extensive metabolism. nih.gov

Table 2: Pharmacokinetic Parameters of 1-(2-pyrimidinyl)-piperazine (1-PP) in Rats

This table presents example pharmacokinetic parameters for a compound structurally related to this compound following intravenous administration in a preclinical model.

| Parameter | Value | Unit |

|---|---|---|

| Clearance (CL) | 8.2 | mL/min |

| Terminal Elimination Half-Life (t½) | 79 | min |

Data from a pharmacokinetic-pharmacodynamic modeling study in rats. nih.gov

Preclinical Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction)

Assessing the potential for drug-drug interactions (DDIs) is a critical step in preclinical safety evaluation. Many DDIs occur when a compound inhibits or induces the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. youtube.com

The piperazine scaffold has been implicated in the mechanism-based inactivation of CYP enzymes. For example, the compound 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP) was found to be a mechanism-based inactivator of CYP2D6. nih.gov This type of inactivation occurs when the CYP enzyme converts the compound into a reactive metabolite that covalently binds to the enzyme, rendering it non-functional. nih.gov Such inactivation can lead to clinically significant DDIs by elevating the plasma concentrations of co-administered drugs that are substrates of the affected enzyme. The inhibition of other CYP isozymes, such as CYP2B6, by various compounds is also a known source of drug interactions. nih.gov

Table 3: In Vitro Inactivation Kinetics of CYP2D6 by a Piperazine-Containing Compound (EMTPP)

This table provides kinetic constants characterizing the mechanism-based inactivation of human cytochrome P450 2D6, illustrating the potential for DDI.

| Parameter | Description | Value |

|---|---|---|

| Ki | Concentration required for half-maximal inactivation rate | 5.5 µM |

| kinact | Maximal rate constant for inactivation | 0.09 min-1 |

| t1/2 | Half-life of the enzyme at saturating concentrations of the inactivator | 7.7 min |

Data from in vitro studies with human recombinant CYP2D6. nih.gov

Advanced Analytical Techniques for Characterization of 1 6 Ethylpyridin 2 Yl Piperazine and Its Metabolites

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are pivotal in confirming the chemical structure and determining the purity of "1-(6-Ethylpyridin-2-YL)piperazine". These methods provide detailed information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of "this compound". Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of similar piperazine (B1678402) derivatives, signals corresponding to the piperazine ring protons typically appear as multiplets in the aliphatic region. For instance, in N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the piperazine protons resonate at approximately δ 3.84 and 2.54 ppm. researchgate.net For "this compound", the ethyl group protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns, a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. The protons on the pyridine ring would appear in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton. The number of distinct signals indicates the number of non-equivalent carbon atoms. For piperazine derivatives, the carbon atoms of the piperazine ring typically resonate at specific chemical shifts. nih.gov The ethyl group carbons and the pyridine ring carbons of "this compound" would also have characteristic chemical shifts, further confirming the structure. Dynamic NMR studies on other piperazine compounds have been used to investigate conformational changes and rotational barriers within the molecule. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Pyridine ring protons (aromatic region), Piperazine ring protons (aliphatic multiplets), Ethyl group (quartet and triplet) |

| ¹³C NMR | Pyridine ring carbons, Piperazine ring carbons, Ethyl group carbons |

This table is predictive and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of "this compound", which aids in its identification and structural confirmation. researchgate.net The monoisotopic mass of "this compound" is 191.142248 g/mol . epa.gov

In an MS experiment, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+ or [M+H]+) confirms the molecular weight of the compound. For "this compound", this would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. For example, cleavage of the ethyl group or fragmentation of the piperazine ring would produce characteristic daughter ions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for the analysis of metabolites in complex biological matrices. nih.govnih.gov This technique allows for the separation of the parent compound from its metabolites, followed by their individual mass spectrometric analysis, enabling both identification and quantification. nih.govnih.gov

Table 2: Mass Spectrometry Data for Piperazine and its Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Piperazine | ESI-QQ | 87 [M+H]⁺ | 44.1, 55.1, 70.0 | |

| 1-Benzylpiperazine (BZP) | GC-MS | - | - | nih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | GC-MS | - | - | nih.gov |

This table presents data for related piperazine compounds to illustrate typical MS analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (piperazine) | Stretch | 3200-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=N, C=C (pyridine) | Stretch | 1400-1600 |

| C-N | Stretch | 1000-1350 |

This table is predictive and based on general IR correlation charts.

Chromatographic Separations for Purity and Metabolite Analysis

Chromatographic techniques are essential for separating "this compound" from impurities and for the analysis of its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and analysis of "this compound" and its metabolites. rdd.edu.iq HPLC methods can be developed to separate the parent compound from any starting materials, byproducts, or degradation products, allowing for accurate quantification of its purity.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of piperazine derivatives. jocpr.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For piperazine analysis, derivatization is sometimes employed to enhance UV detection. jocpr.com The use of a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), allows for sensitive and selective detection. nih.govjocpr.com

For metabolite analysis, LC-MS/MS is the method of choice. nih.govnih.gov It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection and quantification of metabolites even at very low concentrations in complex biological matrices like plasma or urine. nih.gov

Table 4: Typical HPLC Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Ammonium (B1175870) formate (B1220265) buffer | nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govjocpr.com |

| Detection | UV or MS/MS | nih.govjocpr.com |

| Column Temperature | 35 °C | jocpr.com |

This table provides typical parameters based on the analysis of similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like piperazine derivatives. scholars.directresearchgate.net For the analysis of "this compound", a suitable GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

GC is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. scholars.directunodc.org The mass spectrometer provides mass spectra of the separated components, allowing for their unambiguous identification. GC-MS methods have been successfully developed and validated for the simultaneous quantification of various piperazine designer drugs in different biological matrices. scholars.direct These methods typically demonstrate good linearity, accuracy, and precision. scholars.direct

Table 5: Typical GC Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

| Column | DB-17 or similar | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Detector Temperature | 260 °C (FID) | researchgate.net |

| Oven Program | Temperature gradient | researchgate.net |

This table provides typical parameters based on the analysis of similar compounds.

X-ray Crystallography of this compound and its Ligand-Protein Complexes

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the compound this compound in its isolated form. Consequently, detailed information regarding its single-crystal structure, including parameters such as unit cell dimensions, space group, and specific intramolecular bond angles and lengths, is not currently available in the public domain.

Similarly, there is no evidence of X-ray crystallographic studies on this compound when bound to a protein. As a result, there are no publicly accessible Protein Data Bank (PDB) entries for any ligand-protein complexes involving this specific compound. This lack of data means that insights into its binding orientation, conformational changes upon binding, and specific molecular interactions with protein active sites, which are typically elucidated through X-ray crystallography, have not been experimentally determined and reported.

The absence of such crystallographic data precludes the creation of detailed tables summarizing its crystal structure or its interactions within a protein binding pocket. Further research would be necessary to determine these structural characteristics.

Future Directions and Research Challenges for 1 6 Ethylpyridin 2 Yl Piperazine

Exploration of Novel Biological Targets and Pathways Based on Mechanistic Insights

A significant body of research has demonstrated that piperazine (B1678402) derivatives can potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net The core piperazine structure is a key pharmacophore in many biologically active compounds due to its ability to interact with various biological targets. mdpi.comarabjchem.orgevitachem.com For instance, many piperazine-containing drugs exhibit anthelmintic properties by acting as agonists on inhibitory GABA receptors in parasites, leading to paralysis. wikipedia.orgdrugbank.com

Future research should focus on elucidating the precise molecular mechanisms of 1-(6-Ethylpyridin-2-YL)piperazine to identify novel biological targets. Understanding how this specific structural motif influences the inhibition of multiple cancer signaling pathways could unveil new therapeutic opportunities. researchgate.net Investigating its potential effects on other pathways implicated in disease, beyond its currently known targets, will be crucial. This exploration could be guided by computational docking studies and high-throughput screening against a broad panel of enzymes and receptors.

Rational Design of Next-Generation Analogs with Enhanced Specificity and Preclinical Properties

The piperazine scaffold is highly amenable to chemical modification, allowing for the rational design of next-generation analogs with improved properties. mdpi.commdpi.com Structure-activity relationship (SAR) studies on similar piperazine-containing compounds have successfully led to the development of potent and selective agonists for targets like the D3 dopamine (B1211576) receptor. nih.govnih.gov The synthesis of various derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) has yielded compounds with significant urease inhibitory activity. nih.gov

Building on these principles, future design efforts for this compound analogs should aim to enhance target specificity, thereby reducing potential off-target effects. Modifications to the ethylpyridine and piperazine rings can modulate the compound's pharmacokinetic and pharmacodynamic profiles. For example, the introduction of different functional groups could improve metabolic stability, bioavailability, and target engagement. The development of a clinical candidate, GLPG1690, from an initial lead compound through structural modifications highlights the success of such rational design approaches in overcoming challenges like hERG inhibition and improving pharmacokinetic properties. researchgate.net

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, its integration with systems biology approaches is essential. Systems biology can help to model the complex interactions between the compound, its targets, and the broader biological network. This can aid in predicting potential on- and off-target effects and identifying biomarkers for efficacy.

By combining experimental data with computational models, researchers can simulate the compound's impact on cellular signaling networks and physiological processes. This comprehensive view can guide the selection of the most promising analogs for further development and help to design more informative preclinical and clinical studies.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

The development and utilization of sophisticated in vitro and in vivo models are critical for detailed mechanistic studies and for bridging the gap between preclinical findings and clinical outcomes. mdpi.com For piperazine derivatives, various in vitro models, including human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes, have been used to assess potential hepatotoxicity. researchgate.net Such models are crucial for evaluating the metabolic stability and potential toxicity of new analogs.

Advanced in vivo models, such as the 6-OH-DA unilaterally lesioned rat model for Parkinson's disease, have been instrumental in demonstrating the potent in vivo activity of D3 receptor-preferring agonists derived from piperazine scaffolds. nih.govnih.gov For this compound, the development of specific animal models that recapitulate the diseases for which it shows promise will be vital for evaluating its efficacy and understanding its mechanism of action in a physiological context.

| Model Type | Application | Key Insights |

| In Vitro | ||

| Human Hepatic Cell Lines (HepaRG, HepG2) | Hepatotoxicity assessment | Evaluation of potential liver toxicity of piperazine derivatives. researchgate.net |

| Primary Rat Hepatocytes | Hepatotoxicity and metabolism | Understanding the role of CYP450-mediated metabolism in detoxification. researchgate.net |

| In Vivo | ||

| 6-OH-DA Lesioned Rat Model | Parkinson's Disease | Demonstrating potent and long-lasting rotational activity of D3 receptor agonists. nih.gov |

| Bleomycin-induced Pulmonary Fibrosis Model | Idiopathic Pulmonary Fibrosis | Evaluating the efficacy of autotaxin inhibitors. researchgate.net |

Addressing Synthetic Challenges for Scalable Production of Research Compounds

The ability to produce this compound and its analogs on a large scale is a critical prerequisite for extensive preclinical and potential clinical research. While numerous methods for the synthesis of piperazine and its derivatives exist, challenges related to yield, purity, and cost-effectiveness often arise, particularly for industrial-scale production. organic-chemistry.orgresearchgate.netgoogle.comgoogle.com

Common synthetic routes to pyridinylpiperazines involve the reaction of a substituted chloropyridine with piperazine. nih.gov For instance, 1-(3-nitropyridin-2-yl)piperazine can be synthesized from 2-chloro-3-nitropyridine (B167233) and excess piperazine. nih.gov Another approach involves the palladium-catalyzed coupling of aryl halides with piperazine. nih.gov However, these methods can sometimes lead to the formation of byproducts and require careful optimization of reaction conditions. google.com

Future research in this area should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve exploring novel catalytic systems, optimizing reaction conditions to minimize byproduct formation, and developing purification techniques that are amenable to large-scale production. The development of a robust and scalable synthesis will be essential to support the continued investigation of this compound and its promising derivatives.

常见问题

Q. What are the established synthetic routes for 1-(6-Ethylpyridin-2-YL)piperazine, and how is structural confirmation performed?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-(2-pyridyl)piperazine derivatives are synthesized by reacting 1-(pyridin-2-yl)piperazine with bromoacetic acid under reflux in ethanol, followed by neutralization with HCl to yield the target compound . Structural confirmation relies on elemental analysis (to verify stoichiometry) and spectral techniques :

Q. How do modifications to the piperazine scaffold impact solubility and stability?

Introducing hydrophilic groups (e.g., hydroxyl, carboxylic acid) enhances aqueous solubility but may reduce membrane permeability. For instance, beta-cyclodextrin inclusion complexes improve solubility but can lower biological activity due to steric hindrance . Stability is assessed via:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- HPLC under accelerated degradation conditions (e.g., acidic/basic/oxidative stress) .

Advanced Research Questions